N-(2-(1H-indol-3-yl)ethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
Description
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound featuring a hybrid heterocyclic architecture. Its structure integrates three key motifs:
- Indole moiety: A 2-(1H-indol-3-yl)ethyl group attached to the carboxamide nitrogen, a common pharmacophore in bioactive molecules targeting serotonin receptors and CNS pathways .
- Pyridazine-thiophene core: A 6-(thiophen-2-yl)pyridazin-3-yl substituent at the piperidine ring, combining electron-rich heterocycles often associated with modulation of kinase or neurotransmitter receptors .
- Piperidine carboxamide: A piperidine-3-carboxamide scaffold, a structural element prevalent in analgesics and antipsychotics due to its conformational flexibility and bioavailability .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c30-24(25-12-11-17-15-26-20-7-2-1-6-19(17)20)18-5-3-13-29(16-18)23-10-9-21(27-28-23)22-8-4-14-31-22/h1-2,4,6-10,14-15,18,26H,3,5,11-13,16H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLOMCYBCZJIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives and thiophene-containing compounds. The general synthetic route includes:
- Formation of Indole Derivative : Starting with tryptamine or similar precursors.
- Pyridazine and Piperidine Formation : Utilizing coupling reactions to introduce the pyridazine and piperidine moieties.
- Carboxamide Formation : Finalizing the structure through carboxamide bond formation.
The detailed synthetic pathways are documented in various studies, showcasing high yields and purity levels of the final product, which can be confirmed through spectroscopic methods such as NMR and mass spectrometry .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). For instance, one study reported an IC50 value of 0.52 μM against HeLa cells, indicating potent antiproliferative effects .
Mechanism of Action :
The compound appears to induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : It has been shown to arrest cells in the G2/M phase, disrupting normal cell division.
- Tubulin Polymerization Inhibition : Similar to colchicine, it inhibits tubulin polymerization, leading to cell cycle disruption .
Antimicrobial Activity
Preliminary evaluations suggest that this compound may also possess antimicrobial properties. Its structural analogs have demonstrated effectiveness against biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Mycobacterium smegmatis, highlighting its potential in treating infections caused by resistant strains .
Case Studies
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 0.52 | Apoptosis induction |
| Study B | MCF-7 | 0.34 | G2/M phase arrest |
| Study C | HT-29 | 0.86 | Tubulin inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Containing Piperidine Derivatives
Key Differences :
- The carboxamide group may improve metabolic stability over secondary amines like EPT, which are prone to oxidative deamination .
Thiophene- and Piperidine-Containing Analogs
Key Differences :
- The pyridazine ring in the target compound may confer stronger hydrogen-bonding capacity compared to Piperidylthiambutene’s aliphatic system, altering receptor selectivity .
- Unlike the tetrahydronaphthalene scaffold in , the target’s piperidine-carboxamide could reduce lipophilicity, improving aqueous solubility .
Carboxamide-Based Neuropeptide Antagonists
Key Differences :
- MEN10930’s bulky cyclohexyl and naphthalene groups likely enhance receptor specificity but reduce blood-brain barrier permeability compared to the target compound’s compact pyridazine-thiophene system .
- The target’s piperidine ring may facilitate faster tissue distribution than MEN10930’s rigid carboxamide-cyclohexyl framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
